

# 2-(4-Pentylphenyl)acetic acid molecular structure and formula

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## Compound of Interest

Compound Name: 2-(4-Pentylphenyl)acetic acid

Cat. No.: B1223487

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## An In-depth Technical Guide to 2-(4-Pentylphenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and biological relevance of **2-(4-Pentylphenyl)acetic acid**, an important intermediate in the development of non-steroidal anti-inflammatory drugs (NSAIDs).

## Molecular Structure and Chemical Properties

**2-(4-Pentylphenyl)acetic acid** is an aromatic carboxylic acid. The structure consists of a benzene ring substituted at the para position (1,4 positions) with a pentyl group and an acetic acid moiety. This amphiphilic structure, featuring a nonpolar alkyl chain and a polar carboxylic acid group, is a common motif in pharmacologically active molecules.

## Molecular Formula and Structure

- Molecular Formula: C<sub>13</sub>H<sub>18</sub>O<sub>2</sub>[\[1\]](#)[\[2\]](#)
- IUPAC Name: **2-(4-pentylphenyl)acetic acid**[\[2\]](#)
- SMILES: CCCCCC1=CC=C(C=C1)CC(=O)O[\[2\]](#)

- InChI Key: YAAVVJAWWNQMCY-UHFFFAOYSA-N[\[2\]](#)

2D Structure:

Caption: 2D representation of **2-(4-Pentylphenyl)acetic acid**.

## Physicochemical Data

The following table summarizes key quantitative data for **2-(4-Pentylphenyl)acetic acid**.

| Property          | Value  | Reference(s)                            |
|-------------------|--|---|
| CAS Number        | 14377-21-0                                     | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Weight  | 206.28 g/mol                                   | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Formula | C <sub>13</sub> H <sub>18</sub> O <sub>2</sub> | <a href="#">[1]</a> <a href="#">[2]</a> |
| Boiling Point     | 333.6 °C (Predicted)                           |   |
| logP (Computed)   | 3.9  | <a href="#">[2]</a>                     |
| Purity            | Typically ≥97%                                 | <a href="#">[3]</a>                     |

## Spectroscopic Data (Predicted)

Experimental spectroscopic data for **2-(4-Pentylphenyl)acetic acid** is not readily available in public-domain databases. The following tables provide predicted <sup>1</sup>H and <sup>13</sup>C Nuclear Magnetic Resonance (NMR) chemical shifts based on the compound's structure. These predictions are intended as a guide for characterization.

### Predicted <sup>1</sup>H NMR Data (Solvent: CDCl<sub>3</sub>)

| Chemical Shift ( $\delta$ , ppm) | Multiplicity    | Integration | Assignment   |
|----------------------------------|-----------------|-------------|--|
| ~11-12                           | Singlet (broad) | 1H          | Carboxylic Acid (-COOH)  |
| ~7.1-7.2                         | Doublet         | 2H          | Aromatic CH (ortho to CH <sub>2</sub> )  |
| ~7.0-7.1                         | Doublet         | 2H          | Aromatic CH (ortho to pentyl)  |
| ~3.6                             | Singlet         | 2H          | Methylene (-CH <sub>2</sub> COOH)  |
| ~2.6                             | Triplet         | 2H          | Benzylidene Methylene (-CH <sub>2</sub> -(CH <sub>2</sub> ) <sub>3</sub> CH <sub>3</sub> )   |
| ~1.6                             | Multiplet       | 2H          | Pentyl (-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub> ) |
| ~1.3                             | Multiplet       | 4H          | Pentyl (-CH <sub>2</sub> CH <sub>2</sub> -CH <sub>2</sub> CH <sub>2</sub> -CH <sub>3</sub> ) |
| ~0.9                             | Triplet         | 3H          | Terminal Methyl (-CH <sub>2</sub> CH <sub>3</sub> )  |

## Predicted <sup>13</sup>C NMR Data (Solvent: CDCl<sub>3</sub>)

| Chemical Shift ( $\delta$ , ppm) | Assignment  |
|----------------------------------|---|
| ~178-180                         | Carboxylic Acid (-COOH)   |
| ~140-142                         | Aromatic C (para, attached to pentyl)                                   |
| ~130-132                         | Aromatic C (para, attached to $\text{CH}_2\text{COOH}$ )                |
| ~129-130                         | Aromatic CH (ortho to $\text{CH}_2$ )                                   |
| ~128-129                         | Aromatic CH (ortho to pentyl)   |
| ~40-42                           | Methylene (- $\text{CH}_2\text{COOH}$ )                                 |
| ~35-36                           | Benzylic Methylene (- $\text{CH}_2\text{-(CH}_2\text{)}_3\text{CH}_3$ ) |
| ~31-32                           | Pentyl (- $\text{CH}_2\text{-CH}_2\text{-CH}_2\text{CH}_2\text{CH}_3$ ) |
| ~30-31                           | Pentyl (- $\text{CH}_2\text{CH}_2\text{-CH}_2\text{CH}_2\text{-CH}_3$ ) |
| ~22-23                           | Pentyl (- $\text{CH}_2\text{CH}_2\text{CH}_2\text{-CH}_2\text{-CH}_3$ ) |
| ~14                              | Terminal Methyl (- $\text{CH}_3$ )                                      |

## Experimental Protocols: Synthesis

The synthesis of **2-(4-pentylphenyl)acetic acid** is efficiently achieved from the corresponding acetophenone derivative via the Willgerodt-Kindler reaction. This two-step process involves the formation of a thiomorpholide intermediate, followed by hydrolysis to the desired carboxylic acid.

### Synthesis via Willgerodt-Kindler Reaction

This protocol describes the conversion of 4'-pentylacetophenone to **2-(4-pentylphenyl)acetic acid**.

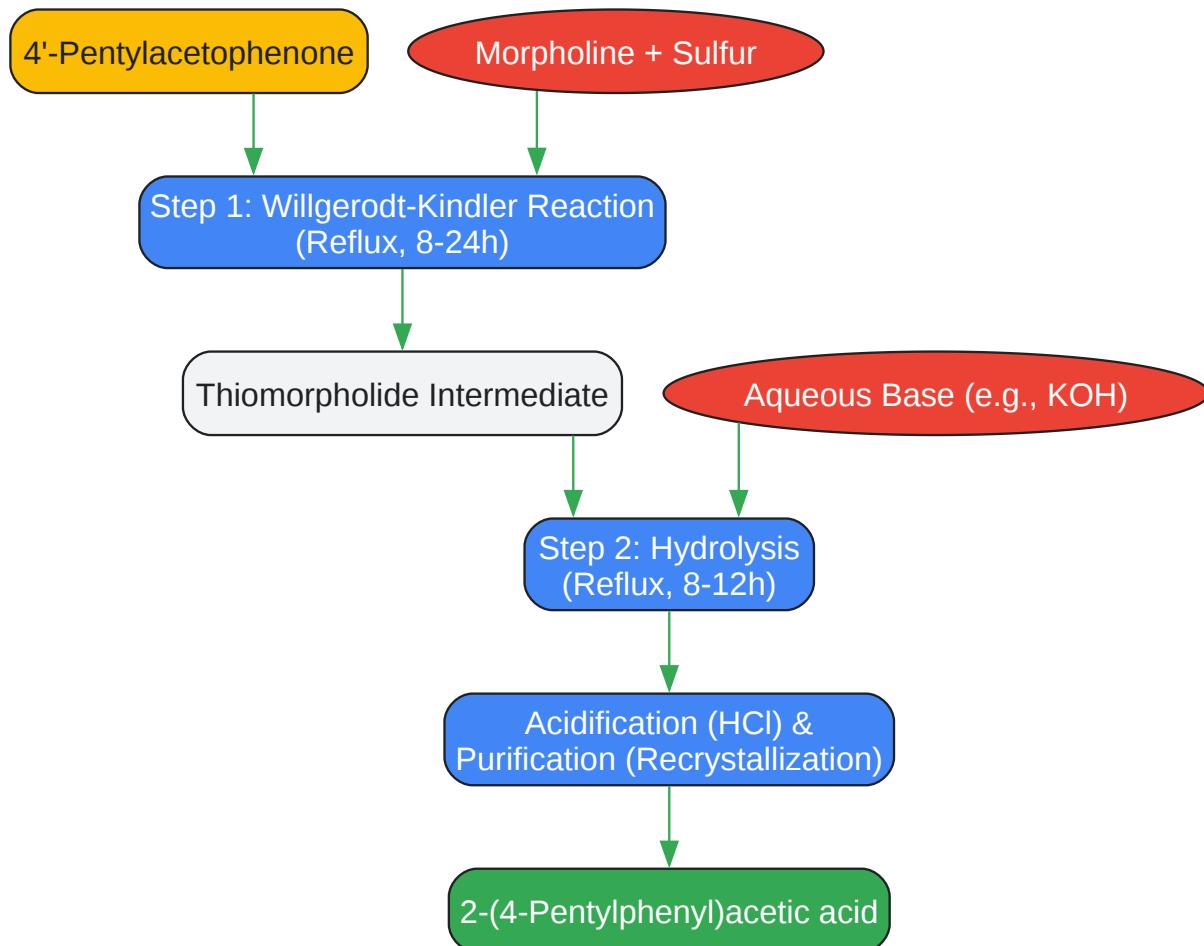
#### Step 1: Synthesis of 4-(4-pentylphenyl)thiomorpholide

- Reagents & Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4'-pentylacetophenone (1 equivalent), morpholine (approx. 3-4 equivalents), and elemental sulfur (approx. 2.5-3 equivalents).

- Reaction: Heat the mixture to reflux (typically 120-140 °C) with vigorous stirring. The reaction is often monitored by Thin Layer Chromatography (TLC). Reaction times can be lengthy, ranging from 8 to 24 hours.
- Intermediate Formation: The reaction converts the acetyl group at the terminus of the chain into a thiomorpholide amide, yielding the intermediate. The crude product from this step is often used directly in the subsequent hydrolysis without extensive purification.

#### Step 2: Hydrolysis to **2-(4-Pentylphenyl)acetic acid**

- Hydrolysis: To the cooled reaction mixture from Step 1, add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (e.g., 3N alcoholic KOH).
- Reflux: Heat the mixture to reflux for an additional 8-12 hours to ensure complete hydrolysis of the thiomorpholide intermediate.
- Workup & Purification: a. After cooling, dilute the reaction mixture with water and wash with a nonpolar organic solvent (e.g., diethyl ether or ethyl acetate) to remove neutral impurities. b. Separate the aqueous layer and acidify it to a pH of approximately 2 using a strong acid like hydrochloric acid (HCl). c. The acidification will precipitate the crude **2-(4-pentylphenyl)acetic acid** as a solid. d. Collect the solid product by vacuum filtration. e. Wash the solid with cold water to remove inorganic salts. f. The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure phenylacetic acid.



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Caption: Workflow for the synthesis of **2-(4-Pentylphenyl)acetic acid**.

## Biological Context and Significance

**2-(4-Pentylphenyl)acetic acid** is primarily significant as a structural precursor to various arylalkanoic acid-based Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). The general mechanism of action for this class of drugs is the inhibition of cyclooxygenase (COX) enzymes.

## Role as an NSAID Precursor

NSAIDs are a broad class of drugs that exert anti-inflammatory, analgesic (pain-relieving), and antipyretic (fever-reducing) effects. Many prominent NSAIDs, such as ibuprofen and diclofenac,

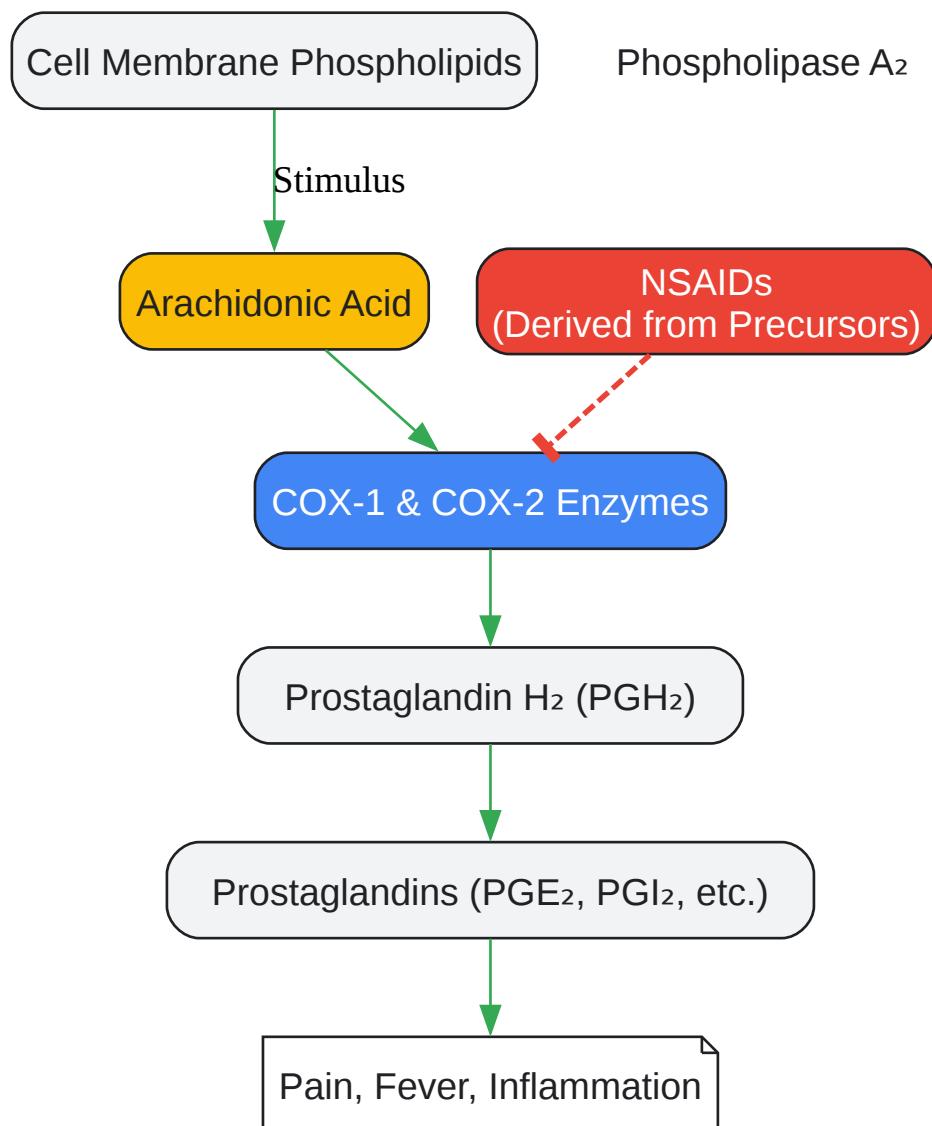
are derivatives of aryl- or heteroarylacetic acids. The structural scaffold of **2-(4-pentylphenyl)acetic acid** provides a key building block for synthesizing more complex and potent drug candidates within this class.

## Mechanism of Action: Cyclooxygenase (COX) Inhibition

The therapeutic effects of NSAIDs derived from this precursor stem from their ability to block the enzymatic activity of cyclooxygenase (COX). There are two primary isoforms of this enzyme, COX-1 and COX-2.

- COX-1: Is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the stomach lining and maintain kidney function.
- COX-2: Is typically induced at sites of inflammation and is responsible for producing the prostaglandins that mediate pain and swelling.

By inhibiting COX enzymes, NSAIDs prevent the conversion of arachidonic acid into prostaglandin H<sub>2</sub> (PGH<sub>2</sub>), which is the precursor for all other pro-inflammatory prostaglandins. While the inhibition of COX-2 is responsible for the desired anti-inflammatory effects, the concurrent inhibition of COX-1 can lead to common side effects, such as gastrointestinal irritation.



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Caption: NSAID mechanism via inhibition of the COX pathway.

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## References

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